1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole
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Overview
Description
1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are often used as core structures in pharmaceuticals. This particular compound features a benzyl group and an isopropylsulfonyl group attached to the benzimidazole ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole can be synthesized through a multi-step process involving the condensation of o-phenylenediamine with benzyl chloride and isopropylsulfonyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction conditions often involve heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or isopropylsulfonyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine in an organic solvent.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-2-methylimidazole: Similar structure but with a methyl group instead of an isopropylsulfonyl group.
1-benzyl-2-phenylbenzimidazole: Features a phenyl group instead of an isopropylsulfonyl group.
1-benzyl-2-(4-methylphenylsulfonyl)benzimidazole: Contains a 4-methylphenylsulfonyl group instead of an isopropylsulfonyl group.
Uniqueness
1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole is unique due to the presence of the isopropylsulfonyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-benzyl-2-propan-2-ylsulfonylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-13(2)22(20,21)17-18-15-10-6-7-11-16(15)19(17)12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRZPKDBDCLJEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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